1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione is a complex organic compound belonging to the imidazolidinone family. Imidazolidinones are a class of five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions . This compound is characterized by its unique structure, which includes benzoyl and benzylsulfanyl groups attached to the imidazolidine ring.
Preparation Methods
The synthesis of 1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione involves multiple steps, typically starting with the preparation of the imidazolidine ring. One common method involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . Industrial production methods may involve more scalable processes, such as microwave-assisted synthesis or the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione involves its interaction with specific molecular targets. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various catalytic processes . This activation mechanism is crucial for its role as a catalyst in organic synthesis.
Comparison with Similar Compounds
1-Benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione can be compared with other imidazolidinone derivatives, such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
Hetacillin: A drug featuring the 4-imidazolidinone ring, used as an antibiotic.
Spiroxatrine: Another drug with the 4-imidazolidinone ring, used in psychiatric treatments.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazolidinone derivatives.
Properties
CAS No. |
62376-66-3 |
---|---|
Molecular Formula |
C24H20N2O3S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-benzoyl-2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C24H20N2O3S2/c27-21-23(29)26(22(28)20-14-8-3-9-15-20)24(25-21,30-16-18-10-4-1-5-11-18)31-17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,25,27) |
InChI Key |
NXTUUAYZPNOBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2(NC(=O)C(=O)N2C(=O)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.